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molecular formula C9H6OS B160397 benzo[b]thiophene-3-carbaldehyde CAS No. 5381-20-4

benzo[b]thiophene-3-carbaldehyde

Cat. No. B160397
M. Wt: 162.21 g/mol
InChI Key: WDJLPQCBTBZTRH-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

To a solution of benzothiophene (1.08 g, 8.0 mmol) in carbon disulfide (20 mL) at 0° C. was added titanium tetrachloride (3 mL, 27.3 mmol) followed by dichloromethyl n-butyl ether (1.24 g, 7.9 mmol) slowly dropwise. The reaction mixture was warmed to 25° C. and stirred for 1.5 h. The reaction was quenched with conc. hydrochloric acid solution (1 mL), diluted with chloroform (60 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (2×30 mL) and brine (30 mL). The organic layer was dried (MgSO4), filtered, concentrated and flash chromatographed (silica gel, 2.5-5% diethyl ether in petroleum ether) to afford benzothiophene-3-carboxaldehyde (195 mg, 15% yield) as a yellow solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
catalyst
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[CH2:10]([O:14]C(Cl)Cl)CCC>C(=S)=S.[Ti](Cl)(Cl)(Cl)Cl>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH:10]=[O:14])=[CH:2]1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
S1C=CC2=C1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C(=S)=S
Name
Quantity
3 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
C(CCC)OC(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with conc. hydrochloric acid solution (1 mL)
ADDITION
Type
ADDITION
Details
diluted with chloroform (60 mL)
WASH
Type
WASH
Details
washed with water (50 mL), saturated sodium bicarbonate solution (2×30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (silica gel, 2.5-5% diethyl ether in petroleum ether)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S1C=C(C2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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